
Muricatocin B
描述
Muricatocin B is a bioactive acetogenin derived from Annona muricata, a tropical plant widely studied for its medicinal properties. Acetogenins are long-chain fatty acid derivatives characterized by terminal γ-lactone rings and tetrahydrofuran (THF) moieties, which contribute to their potent biological activities . This compound is primarily isolated from the seeds and leaves of A. muricata . Structurally, it belongs to the monotetrahydrofuran (mono-THF) acetogenin subclass, with a molecular formula of C₃₅H₆₄O₈ and a molecular weight of approximately 612.90 g/mol .
Pharmacologically, this compound exhibits cytotoxic activity against multiple cancer cell lines, including HT-29 (colon), MCF-7 (breast), and A549 (lung), with ED₅₀ values ranging from 1.03 × 10⁻¹ μg/mL (MCF-7) to 3.34 × 10⁻¹ μg/mL (A549) . Its mechanism of action involves inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting ATP production in cancer cells and inducing apoptosis via modulation of Bcl-2 family proteins .
常见问题
Basic Research Questions
Q. What methodologies are recommended for structural elucidation of Muricatocin B, and how can researchers address challenges in differentiating it from structurally similar acetogenins?
this compound, a mono-tetrahydrofuran Annonaceous acetogenin, requires multi-dimensional NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) for structural confirmation. Key challenges include distinguishing stereochemistry and substituent positions. Researchers should compare spectral data with established analogs (e.g., annomuricin A/B) and validate purity via HPLC-UV/ELSD . For reproducibility, detailed experimental protocols (solvent systems, column specifications) must be documented per journal guidelines .
Q. How can the mitochondrial-mediated apoptotic mechanism of this compound be systematically investigated in cancer cell lines?
Use the PICOT framework to design in vitro experiments:
- P opulation: Human colon cancer cells (e.g., HCT-116, HT-29).
- I ntervention: this compound treatment at IC₅₀ doses.
- C omparison: Untreated cells or positive controls (e.g., doxorubicin).
- O utcome: Apoptosis markers (caspase-3 activation, cytochrome c release).
- T ime: 24–72 hours. Validate findings via flow cytometry and Western blotting, ensuring statistical significance (p < 0.05, ANOVA) .
Q. What are the best practices for isolating this compound from Annona muricata to ensure yield and reproducibility?
Optimize extraction using polar solvents (ethanol/water mixtures) and partition with ethyl acetate. Column chromatography (silica gel, Sephadex LH-20) and preparative TLC/HPLC are critical for purification. Document solvent ratios, temperature, and centrifugation speeds to align with reproducibility standards .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound across different cancer models?
Apply the FINER criteria to evaluate study feasibility and relevance:
- F easible: Replicate experiments using identical cell lines (e.g., HCT-116 vs. HepG2) and standardized MTT assays.
- N ovel: Investigate cell-type-specific factors (e.g., membrane transporters, metabolic enzymes).
- E thical: Use validated cell lines to minimize variability. Publish raw data and statistical analyses (mean ± SD, n ≥ 3) to enable meta-analyses .
Q. What experimental design considerations are critical for translating this compound’s in vitro efficacy to in vivo models?
- Dose optimization : Calculate maximum tolerated dose (MTD) in rodents using pharmacokinetic profiling (plasma half-life, bioavailability).
- Endpoint selection : Tumor volume reduction, histopathology, and toxicity markers (ALT/AST levels).
- Ethics compliance : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .
Q. How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?
Perform molecular docking (AutoDock Vina) to map interactions with mitochondrial Complex I. Validate predictions via mutagenesis studies (e.g., ND2 subunit mutations). Report RMSD values and force field parameters to ensure reproducibility .
Q. What strategies mitigate cancer cell resistance to this compound in long-term studies?
- Combination therapy : Screen this compound with autophagy inhibitors (e.g., chloroquine) using synergistic index calculations (CompuSyn software).
- Longitudinal data : Monitor resistance markers (e.g., P-glycoprotein expression) over 6–12 months. Use Kaplan-Meier survival curves for analysis .
Q. How can researchers standardize bioactivity assays for this compound to facilitate cross-study comparisons?
Adopt the ICH Q2(R1) guidelines:
- Validate assay precision (inter-day CV < 15%).
- Include positive controls (e.g., cisplatin) and blank solvents.
- Report IC₅₀ values with 95% confidence intervals .
Q. Methodological Frameworks
相似化合物的比较
Muricatocin B belongs to a broader family of acetogenins, including Muricatocin A, Muricatocin C, Annomuricin A–C, and Muricatetrocin A/B. Below is a detailed comparison of their structural features, pharmacological activities, and mechanisms:
Structural Comparison
Key Notes:
- This compound and A differ in molecular weight due to variations in aliphatic chain length and hydroxyl group positioning .
- Muricatocin C contains an extra hydroxyl group, enhancing its solubility and binding affinity .
Pharmacological Activity
Key Notes:
- Muricatocin A shows superior cytotoxicity against lung cancer (A549) compared to this compound .
- Muricatocin C exhibits the highest potency against MCF-7 cells, likely due to its hydroxyl group enhancing target binding .
Mechanistic Differences
- ATP Inhibition : All Muricatocins inhibit mitochondrial complex I, but this compound’s longer aliphatic chain may enhance membrane interaction .
- Apoptotic Pathways : Muricatocin A directly targets Bcl-Xl (anti-apoptotic protein), while this compound’s pro-apoptotic effects are mediated through Bax/Bcl-2 modulation .
准备方法
Isolation of Muricatocin B from Annona muricata
This compound is primarily isolated from the leaves of Annona muricata using sequential solvent extraction and chromatographic techniques. The process begins with drying and pulverizing plant material, followed by methanol or ethanol extraction to solubilize acetogenins . Partitioning with non-polar solvents like n-hexane removes lipids, while ethyl acetate and n-butanol fractions concentrate acetogenins .
Chromatographic Purification
The n-butanol-soluble fraction undergoes flash chromatography on silica gel, eluting with gradients of chloroform-methanol-water to separate acetogenins by polarity . this compound is further purified via reversed-phase high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile-water mobile phases, with detection at 210–220 nm . Key parameters are summarized in Table 1.
Table 1: Chromatographic Conditions for this compound Isolation
Step | Stationary Phase | Mobile Phase | Detection | Yield (%) |
---|---|---|---|---|
Flash Chromatography | Silica gel | CHCl₃:MeOH:H₂O (8:2:0.1) | UV 254 nm | 2.1 |
HPLC | C18 | ACN:H₂O (75:25) | UV 210 nm | 0.8 |
Total Synthesis of this compound
Total synthesis of this compound involves constructing its 35-carbon chain, tetrahydrofuran (THF) rings, and γ-lactone terminus. Two predominant strategies are asymmetric catalysis and chiral pool synthesis.
Asymmetric Alkynylation and Sonogashira Coupling
A convergent route (Fig. 1) starts with synthesizing the THF segment via asymmetric alkynylation of α-tetrahydrofuranic aldehyde 4 with 1,6-heptadiyne 5 using a zinc-BINOL catalyst . This yields propargyl alcohol 6 with >95% enantiomeric excess (ee). Subsequent Sonogashira coupling with a γ-lactone iodide 7 forms the carbon skeleton, followed by hydrogenation and lactonization .
Figure 1: Synthetic Route to this compound
Chiral Pool Approach
Epoxy alcohol 8 , derived from 2-pentadecyn-1-ol, undergoes tosylation and iodination to form iodide 9 . Chain elongation with tert-butyl lithioacetate and acid-catalyzed cyclization yields the γ-lactone core . Stereochemical control is achieved using L-tartaric acid derivatives, affording this compound in 12% overall yield .
Semi-Synthetic Modifications
This compound’s bioactivity is enhanced through semi-synthetic derivatization. Epoxidation of its double bonds with meta-chloroperbenzoic acid (mCPBA) increases cytotoxicity against HT-29 cells (IC₅₀: 1.2 μM vs. 2.8 μM for native compound) . Acylation of hydroxyl groups with benzoyl chloride improves metabolic stability, reducing CYP3A4-mediated degradation .
Table 2: Bioactivity of this compound Derivatives
Derivative | Modification | IC₅₀ (μM) | CYP3A4 Affinity (kcal/mol) |
---|---|---|---|
This compound | None | 2.8 | -7.2 |
Epoxy-Muricatocin B | Epoxidation | 1.2 | -6.8 |
Benzoyl-Muricatocin | Acylation | 3.5 | -5.9 |
Analytical Characterization
This compound is characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Key spectral data include:
属性
CAS 编号 |
167172-79-4 |
---|---|
分子式 |
C35H64O8 |
分子量 |
612.9 g/mol |
IUPAC 名称 |
2-methyl-4-[2,8,10,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)33-21-22-34(43-33)32(40)20-19-30(38)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3 |
InChI 键 |
QAIKIRDKCUWJQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Key on ui other cas no. |
167355-38-6 |
同义词 |
muricatocin A muricatocin B muricatocin C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。